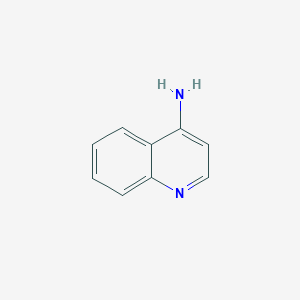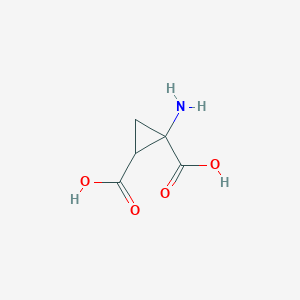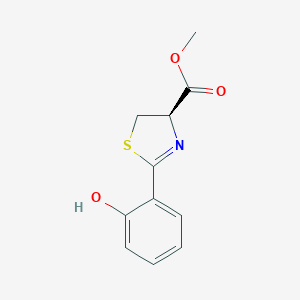
Lappl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lappl is a naturally occurring compound that has been found to have a range of biochemical and physiological effects. It is derived from the bark of the Lappl tree, which is native to certain regions of Europe and Asia. Lappl has been the subject of numerous scientific studies, and its potential applications in medicine and other fields are currently being explored.
作用機序
The exact mechanism of action of Lappl is not fully understood, but it is believed to work by modulating various cellular signaling pathways. Lappl has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, and may also have effects on neurotransmitter signaling and other cellular processes.
Biochemical and Physiological Effects:
Lappl has been found to have a range of biochemical and physiological effects, including:
- Antioxidant activity: Lappl has been found to have potent antioxidant activity, which may help to protect cells from damage caused by oxidative stress.
- Anti-inflammatory activity: Lappl has been found to have anti-inflammatory effects, which may help to reduce inflammation throughout the body.
- Anti-cancer activity: Lappl has been found to have anti-cancer properties, and may be useful in the treatment of a range of different types of cancer.
- Neuroprotective effects: Lappl has been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using Lappl in lab experiments is that it is a naturally occurring compound, which means that it may be less toxic and have fewer side effects than synthetic compounds. Additionally, Lappl has been the subject of numerous scientific studies, which means that there is a large body of research available on its effects and potential applications.
One of the limitations of using Lappl in lab experiments is that it can be difficult to obtain in large quantities, as it is typically extracted from the bark of the Lappl tree. Additionally, the exact mechanisms of action of Lappl are not fully understood, which can make it challenging to design experiments that accurately measure its effects.
将来の方向性
There are a number of potential future directions for research on Lappl, including:
- Further studies on its anti-cancer properties, with a focus on identifying specific types of cancer that Lappl may be particularly effective against.
- Studies on its potential applications in the treatment of neurological disorders, with a focus on identifying the mechanisms by which Lappl exerts its neuroprotective effects.
- Studies on its effects on cardiovascular health, with a focus on identifying the optimal dosages and formulations for use in clinical settings.
- Studies on its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
Lappl is a naturally occurring compound that has been found to have a range of biochemical and physiological effects. It has been the subject of numerous scientific studies, and its potential applications in medicine and other fields are currently being explored. While there are still many unanswered questions about the exact mechanisms of action of Lappl, the available research suggests that it may have a range of therapeutic applications in the future.
合成法
Lappl is typically extracted from the bark of the Lappl tree using a variety of methods, including solvent extraction and steam distillation. The resulting extract is then purified and concentrated to produce a highly potent form of Lappl.
科学的研究の応用
Lappl has been the subject of extensive scientific research, with studies exploring its potential applications in a range of fields. Some of the areas where Lappl has shown promise include:
- Cancer research: Lappl has been found to have anti-cancer properties, and is currently being studied as a potential treatment for a range of different types of cancer.
- Neurological disorders: Lappl has been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
- Cardiovascular health: Lappl has been found to have a range of beneficial effects on cardiovascular health, including reducing inflammation and improving blood flow.
特性
CAS番号 |
115464-33-0 |
|---|---|
製品名 |
Lappl |
分子式 |
C33H35N5O4 |
分子量 |
565.7 g/mol |
IUPAC名 |
N-[1-(3-benzyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl)-1-oxopropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C33H35N5O4/c1-19(31(40)38-28(14-20-8-4-3-5-9-20)32(41)37-13-7-12-26(37)33(38)42)35-30(39)22-15-24-23-10-6-11-25-29(23)21(17-34-25)16-27(24)36(2)18-22/h3-6,8-11,15,17,19,22,26-28,34H,7,12-14,16,18H2,1-2H3,(H,35,39) |
InChIキー |
LIASNZIDGPIYBA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1C(C(=O)N2CCCC2C1=O)CC3=CC=CC=C3)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
正規SMILES |
CC(C(=O)N1C(C(=O)N2CCCC2C1=O)CC3=CC=CC=C3)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
同義語 |
(L-Ala,L-Phe,D-Phe)-isomer of N-(N-(lysergyl)-alanyl)-phenylalanyl-proline lactam LAPPL N-(N-(lysergyl)-Ala-)-Phe-Pro-lactam N-(N-(lysergyl)-alanyl)-phenylalanyl-proline lactam |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




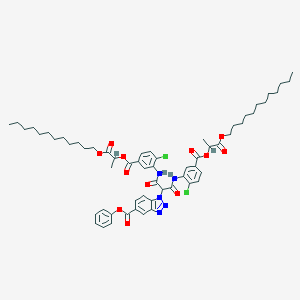
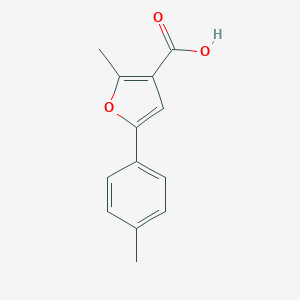
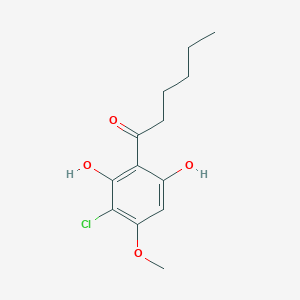


![(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B48707.png)
